molecular formula C16H22N4O5S B2856004 4-[butyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 850936-10-6

4-[butyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2856004
CAS No.: 850936-10-6
M. Wt: 382.44
InChI Key: MCSDHAIDJMUAQU-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C16H22N4O5S and its molecular weight is 382.44. The purity is usually 95%.
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Biological Activity

The compound 4-[butyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide represents an intriguing class of organic molecules that incorporate a 1,3,4-oxadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H20N4O3S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This compound features a sulfamoyl group and a methoxymethyl-substituted oxadiazole ring, which contribute to its biological activity.

Biological Activity Overview

  • Anticancer Properties :
    • The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer potential. Research indicates that derivatives of this scaffold can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
    • A recent study highlighted that modifications in the oxadiazole structure can enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Activity :
    • Compounds containing oxadiazole rings have shown promising results against a range of microbial pathogens. The ability to disrupt bacterial cell wall synthesis is one proposed mechanism .
    • Specific derivatives have been reported to exhibit activity against resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) demonstrating efficacy in vitro .
  • Anti-inflammatory Effects :
    • Some studies suggest that oxadiazole derivatives may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation through competitive or non-competitive binding.
  • Targeting Nucleic Acids : The oxadiazole moiety can interact with nucleic acids, potentially disrupting DNA replication and transcription processes crucial for cancer progression .

Case Study 1: Anticancer Activity

A study conducted on a series of oxadiazole derivatives demonstrated that the introduction of specific substituents significantly enhanced their cytotoxic effects on human cancer cell lines. The compound's ability to induce apoptosis was linked to the inhibition of HDAC activity.

CompoundIC50 (µM)Cell Line
A15MCF-7
B10HeLa
C5A549

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of oxadiazole derivatives against Mycobacterium tuberculosis revealed that certain modifications led to lower MIC values compared to standard antibiotics.

CompoundMIC (µg/mL)Strain
D0.25H37Rv
E0.50MDR Strain

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O5S/c1-4-5-10-20(2)26(22,23)13-8-6-12(7-9-13)15(21)17-16-19-18-14(25-16)11-24-3/h6-9H,4-5,10-11H2,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSDHAIDJMUAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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